Nickelic hydroxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

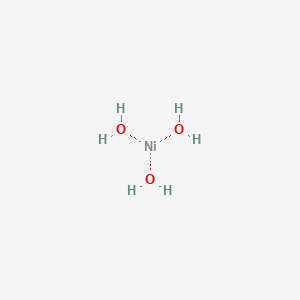

Nickelic hydroxide is an inorganic compound with the chemical formula Ni(OH)₃ It is a relatively rare oxidation state of nickel, typically found in the form of a black powder

準備方法

Synthetic Routes and Reaction Conditions

Nickelic hydroxide can be synthesized through several methods. One common approach involves the oxidation of nickel(II) hydroxide in an alkaline medium. This can be achieved by using strong oxidizing agents such as bromine or chlorine in the presence of sodium hydroxide. The reaction typically proceeds as follows:

[ 2 \text{Ni(OH)}_2 + \text{Br}_2 + 2 \text{NaOH} \rightarrow 2 \text{Ni(OH)}_3 + 2 \text{NaBr} ]

Another method involves the electrochemical oxidation of nickel(II) hydroxide. This process is carried out in an electrolytic cell where nickel(II) hydroxide is used as the anode material. The application of an electric current leads to the oxidation of nickel(II) to nickel(III).

Industrial Production Methods

Industrial production of nickel(III) hydroxide is less common due to its limited applications and the challenges associated with its stability. when required, it is typically produced using controlled electrochemical methods to ensure high purity and consistency.

化学反応の分析

Electrochemical Reactions in Energy Storage

Nickel hydroxides serve as active materials in alkaline rechargeable batteries. The redox cycle involves:

Charge Reaction (Oxidation):

Ni OH 2+OH−→NiOOH+H2O+e−(E∘≈1.35textVvsRHE)

Discharge Reaction (Reduction):

NiOOH+H2O+e−→Ni OH 2+OH−

Key Findings:

-

Polymorph Dependence : α-Ni(OH)₂ offers higher theoretical capacity (≥1 e⁻ per Ni atom) but gradually converts to β-Ni(OH)₂ in alkaline electrolytes, reducing efficiency .

-

Stabilization Strategies : Co-doping (e.g., Co, Al) inhibits phase transformation and enhances cyclability .

| Property | α-Ni(OH)₂ | β-Ni(OH)₂ |

|---|---|---|

| Interlayer Distance | ~7.6 Å | ~4.6 Å |

| Theoretical Capacity | 480–570 mAh/g | 289 mAh/g |

| Alkaline Stability | Low | High |

Catalytic Methanol Oxidation

Ni(OH)₂-derived NiOOH acts as an active catalyst in direct methanol fuel cells:

CH3OH+6textNiOOH→CO2+5textH2O+6textNiOH2

Research Insights:

-

Onset Potential Reduction : Nanostructured Ni(OH)₂ (e.g., four-coordinated Ni) lowers the onset potential to 0.55 V vs. RHE , enabling practical fuel cell operation .

-

Surface Characterization : In situ Raman studies confirm NiOOH as the catalytic species during methanol oxidation .

Thermal Decomposition

Ni(OH)₂ decomposes upon heating:

Ni OH 2ΔNiO+H2O(Tdec≈230∘C)

Factors Influencing Decomposition:

-

Crystallite Size : Smaller crystallites (e.g., pH 11.5 synthesis) decompose at 294°C vs. 379°C for larger crystallites (pH 7.25) .

-

Adsorbed Anions : SO₄²⁻ and CO₃²⁻ residues alter decomposition kinetics .

Acid-Base and Complexation Reactions

Acid Dissolution:

Ni OH 2+2textHCl→NiCl2+2textH2O

Ammonia Complexation:

Ni OH 2+6textNH3→[Ni NH3)6]2++2textOH−

Solubility Data:

Environmental and Stability Considerations

科学的研究の応用

Energy Storage Applications

Nickel Hydroxide in Batteries

Nickelic hydroxide is widely recognized for its role as a positive electrode material in rechargeable batteries, particularly in nickel-metal hydride (Ni-MH) and nickel-cadmium (Ni-Cd) batteries. Its electrochemical properties allow for efficient charge and discharge cycles, making it suitable for applications in electric vehicles and portable electronics.

- Performance Characteristics :

- High energy density

- Long cycle life

- Good thermal stability

Table 1: Comparison of Battery Types Using this compound

| Battery Type | Composition | Key Advantages |

|---|---|---|

| Ni-MH | Nickel hydroxide, hydrogen | High capacity, environmentally friendly |

| Ni-Cd | Nickel hydroxide, cadmium | Robust performance in extreme conditions |

| Ni-Fe | Nickel hydroxide, iron | Cost-effective, good cycle stability |

Electrocatalytic Applications

This compound has emerged as a promising electrocatalyst for various electrochemical reactions, particularly in water oxidation processes. This property is crucial for sustainable energy technologies such as water electrolysis and fuel cells.

Recent Advances in Electrocatalysis :

- Nickel hydroxide-based materials have shown enhanced activity for the oxygen evolution reaction (OER), which is vital for hydrogen production.

- Research indicates that modifications to the structure of nickel hydroxide can significantly improve its catalytic efficiency.

Table 2: Electrocatalytic Performance of Nickel Hydroxide

| Modification | OER Activity (mA/cm²) | Stability (hours) |

|---|---|---|

| Pure Nickel Hydroxide | 10 | 50 |

| Doped with Cobalt | 25 | 100 |

| Hybrid with Activated Carbon | 30 | 200 |

Environmental Applications

This compound also plays a role in environmental protection through its use in wastewater treatment processes. It can assist in the removal of heavy metals from industrial effluents.

Case Study: Wastewater Treatment

A study demonstrated that nickel hydroxide could effectively precipitate heavy metals like lead and cadmium from contaminated water sources. The compound's ability to form stable complexes with these metals enhances its utility in environmental remediation.

Recent Innovations and Research Findings

Recent studies have focused on enhancing the performance of nickel hydroxide through various methods:

- Hybrid Capacitors : Combining nickel hydroxide with activated carbon has led to the development of hybrid capacitors that bridge the gap between batteries and ultracapacitors. These devices exhibit high energy density and power density while maintaining good cycling stability .

- Ionic Thermoelectric Studies : A novel application involves using lamellar nickel hydroxide membranes as platforms for ionic thermoelectric studies. Doping these membranes with specific anions can significantly enhance their thermoelectric properties, allowing for efficient waste heat conversion into electricity .

作用機序

The mechanism by which nickel(III) hydroxide exerts its effects is primarily through its redox properties. In electrochemical applications, it undergoes reversible oxidation and reduction reactions, facilitating electron transfer processes. The molecular targets and pathways involved include the oxidation of water molecules during the oxygen evolution reaction and the reduction of protons during the hydrogen evolution reaction.

類似化合物との比較

Nickelic hydroxide can be compared with other nickel hydroxides and oxides, such as:

Nickel(II) Hydroxide (Ni(OH)₂): More stable and commonly used in battery applications.

Nickel(IV) Oxide (NiO₂): A higher oxidation state compound with different electrochemical properties.

This compound is unique due to its intermediate oxidation state, which provides distinct redox properties that are valuable in specific electrochemical applications.

Similar Compounds

- Nickel(II) Hydroxide (Ni(OH)₂)

- Nickel(IV) Oxide (NiO₂)

- Nickel(II) Oxide (NiO)

These compounds share some similarities in their chemical behavior but differ in their oxidation states and specific applications.

特性

CAS番号 |

12125-56-3 |

|---|---|

分子式 |

H6NiO3 |

分子量 |

112.739 g/mol |

IUPAC名 |

nickel;trihydrate |

InChI |

InChI=1S/Ni.3H2O/h;3*1H2 |

InChIキー |

UMTMDKJVZSXFNJ-UHFFFAOYSA-N |

SMILES |

O.O.O.[Ni] |

正規SMILES |

O.O.O.[Ni] |

Key on ui other cas no. |

12125-56-3 |

関連するCAS |

12054-48-7 (Parent) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。